[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]acetic acid is a chemical compound with the molecular formula and a molecular weight of approximately 260.29 g/mol. It is classified as a piperidine derivative and is notable for its potential applications in medicinal chemistry, particularly in drug development and research.
This compound falls under the category of heterocyclic compounds due to the presence of both piperidine and benzoxazole moieties. Its unique structure contributes to its biological activity, making it a subject of interest in pharmacological studies.
The synthesis of [1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]acetic acid typically involves multi-step organic reactions. A common approach includes:
Technical details such as reaction conditions (temperature, solvent) and purification methods (chromatography) are crucial for optimizing yield and purity during synthesis.
The molecular structure of [1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]acetic acid features:
The compound's structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 260.29 g/mol |
CAS Number | 1035840-78-8 |
MDL Number | MFCD09701656 |
[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]acetic acid can participate in various chemical reactions:
Technical details such as reaction conditions (catalysts, temperature) significantly influence these transformations.
The mechanism of action for [1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]acetic acid is not fully elucidated but may involve:
Data from pharmacological studies could provide insights into its efficacy and safety profiles.
The physical properties include:
Chemical properties encompass:
Relevant data on stability and reactivity should be referenced from material safety data sheets or experimental studies.
[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]acetic acid has potential applications in scientific research:
The construction of the pivotal C–N bond linking the benzoxazole and piperidine rings relies extensively on palladium-catalyzed cross-coupling methodologies. Conventional approaches face significant challenges due to the inherent reactivity bias of halogenated benzoxazoles, where C2 halogens (adjacent to nitrogen) exhibit substantially higher reactivity than C4/C5/C7 positions in nucleophilic substitution and oxidative addition steps [6] [10]. This electronic bias typically directs coupling to occur preferentially at C2, complicating the synthesis of 2-piperidinyl benzoxazoles like our target compound.
Two innovative strategies overcome this selectivity barrier:
Bulky N-Heterocyclic Carbene (NHC) Ligands: Employing sterically demanding ligands such as IPr [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene] enables C2-selective N-arylation of piperidines with 2-chlorobenzoxazoles at ambient temperature. The IPr-Pd system generates steric congestion around the palladium center, favoring oxidative addition at the sterically accessible C2 position over electronically activated sites. This method achieves excellent yields (>85%) and chemoselectivity (C2:C4 >10:1) under mild conditions (benzene, RT) [6].
Ligand-Free Jeffery Conditions: High-temperature protocols (80-100°C) using palladium acetate without phosphine/NHC ligands in polar aprotic solvents (DMF, NMP) with potassium carbonate base promote selective C2 amination. The absence of strongly coordinating ligands alters the catalytic cycle, potentially involving Pd clusters that favor C2 activation through a combination of electronic and steric factors. Selectivity ratios exceeding 99:1 (C2:C4) are attainable, though requiring higher temperatures [6] [10].
Table 1: Palladium-Catalyzed Conditions for Benzoxazole-Piperidine Coupling
Condition | Catalyst System | Temp (°C) | Selectivity (C2:C4) | Yield Range | Key Advantage |
---|---|---|---|---|---|
NHC-Ligand Controlled | Pd(SIPr)/KF or Pd(IPr)/K₂CO₃ | 25-40 | ~10:1 | 70-89% | Ambient temperature operation |
Ligand-Free (Jeffery) | Pd(OAc)₂/K₂CO₃ | 80-100 | >99:1 | 65-92% | No expensive ligands required |
PEPPSI-IPr System | Pd(PEPPSI)(IPr)/K₂CO₃ | 60-80 | 5:1 to 10:1 | 75-88% | Commercial precatalyst availability |
The benzoxazole core can be constructed through intramolecular dehydrative cyclization, utilizing 2-aminophenol precursors coupled with piperidine-bearing carboxylic acid derivatives. This approach strategically avoids pre-formed halogenated benzoxazoles, instead forming the heterocycle after installing the piperidine moiety:
Acid-Amide Cyclization: A common route involves coupling N-Boc-piperidine-3-acetic acid with 2-amino-4-chlorophenol via mixed anhydride or EDC/HOBt-mediated amidation. Subsequent acidic deprotection (TFA/DCM) and thermal cyclization (refluxing ethanol, 4-6 hours) afford the 5-chloro-benzoxazole piperidine intermediate in 72-80% yield over two steps. Critical parameters include anhydrous conditions during amide coupling to suppress hydrolysis and controlled heating rates during cyclization to minimize dihydrobenzoxazine byproducts [5] [7].
Ortho-Ester Mediated Cyclization: Alternative protocols utilize triethyl orthoacetate as a dehydrating agent under acidic catalysis (p-TsOH, 120°C). This one-pot method condenses N-(piperidin-3-ylacetyl)-2-aminophenols directly into benzoxazoles within 2 hours (75-82% yield), significantly reducing reaction steps compared to thermal methods. The orthoester acts as both solvent and reactant, simplifying purification [1] [5].
Cyclization regioselectivity is ensured by the ortho-orientation of the phenolic OH to the amide carbonyl, facilitating nucleophilic attack and dehydration. Electron-withdrawing substituents (e.g., 5-Cl) accelerate cyclization by increasing the electrophilicity of the carbonyl carbon [1] [5].
Installation and modification of the acetic acid side chain on the piperidine ring require careful nitrogen protection/deprotection sequences to avoid lactamization or decarboxylation:
Reductive Amination: 3-Piperidinone hydrochloride undergoes condensation with benzoxazole-2-thiol under Dean-Stark conditions for azeotropic water removal, followed by sodium borohydride reduction in methanol at 0°C. This sequence installs the benzoxazolyl group onto the piperidine nitrogen with 68% yield while preserving the ketone functionality at C3. The ketone is subsequently converted to the acetic acid chain via Arndt-Eistert homologation: (i) Diazomethane treatment forms the α-diazoketone; (ii) Silver benzoate-catalyzed Wolff rearrangement in aqueous THF affords the homologous acid in 55% overall yield for two steps [4] [8].
Direct Acetylation: A more efficient approach utilizes Fmoc-piperidine-3-acetic acid (CAS 193693-62-8) as a building block. After Fmoc deprotection with 20% piperidine in DMF, the resulting piperidine amine undergoes N-arylation with 2-chlorobenzoxazole under Jeffery conditions (Pd(OAc)₂, K₂CO₃, DMF, 90°C). This route achieves 78% yield with minimal epimerization at the C3 chiral center due to the absence of strongly acidic/basic conditions required in other methods [8].
Table 2: Piperidine Functionalization Strategies Comparison
Strategy | Key Reagents/Steps | Yield | Epimerization Risk | Purification Challenge |
---|---|---|---|---|
Reductive Amination | 3-Piperidinone → imine → NaBH₄ reduction → Arndt-Eistert | 35-40% (4 steps) | Moderate (basic conditions) | High (multiple intermediates) |
Fmoc-Acetic Acid Route | Fmoc-piperidine-3-AA → deprotection → Pd-coupling | 75-78% (3 steps) | Low | Medium (Fmoc removal byproducts) |
Boc-Acid Cyclization | Boc-piperidine-3-AA → amidation → deprotection/cyclization | 65% (3 steps) | Low | Medium (acidic residues) |
Late-stage functionalization at the benzoxazole C(4) position presents substantial hurdles due to electronic deactivation and steric hindrance:
The acetic acid side chain exhibits sensitivity under both strongly acidic and basic conditions. Extended exposure to acids (pH <2) promotes decarboxylation, while bases (pH >10) facilitate retro-Mannich fragmentation, releasing formaldehyde and forming the enamine byproduct 1-(benzoxazol-2-yl)-1,2,3,6-tetrahydropyridine. These degradants are minimized by maintaining near-neutral pH (5.5-7.5) during synthesis and isolation [4] [7].
Transitioning from milligram to kilogram-scale synthesis necessitates addressing hazardous reagents, high-boiling solvents, and catalyst residues:
Solvent Optimization: Replacing DMF in Pd-catalyzed aminations with cyclopentyl methyl ether (CPME) enables efficient recycling via distillation (85% recovery) while maintaining coupling yields (82-85%). Similarly, aqueous ethanol mixtures facilitate nanocatalyst recovery in benzoxazole cyclizations. SrCO₃ nanoparticles catalyze 2-aminophenol-aldehyde condensations under solvent-free mechanochemical grinding (mortar/pestle), achieving 89-94% yield in 20 minutes with 5 consecutive reuses [1] [6].
Catalyst Recovery Systems: Magnetite-supported sulfonic acid catalysts (Fe₃O₄@SiO₂@Am-PPC-SO₃H) enable magnetic retrieval from aqueous reaction mixtures after benzoxazole formation, reducing Pd leaching to <2 ppm in coupling steps. Immobilized Pd on mesoporous titania-alumina (MTAMO) permits column-based flow-through reactions, enhancing throughput for Suzuki couplings at C(4) when required [1] [6] [10].
Waste Stream Mitigation: Wolff rearrangement byproducts (N₂, silver salts) are minimized using continuous-flow diazomethane generators coupled with in-line quench zones. Reductive amination employs polymer-supported cyanoborohydride resins, simplifying reduction byproduct removal through filtration instead of aqueous workups [6] [10].
Table 3: Green Chemistry Adaptations for Scalable Synthesis
Challenge | Conventional Process | Green Adaptation | Environmental/Efficiency Gain |
---|---|---|---|
High-Temperature Cyclization | Toluene reflux (12-24h) | Ethanol/H₂O (4:1) at 70°C (4h) | 60% energy reduction; biodegradable solvent |
Pd Catalyst Removal | Triphenylphosphine scavengers | Silica-thiol functionalized columns | Pd recovery >95%; P-free waste streams |
Acidic/Base Workups | Aqueous HCl/NaOH extraction | CO₂-expanded ethanol (switchable pH) | Near-neutral waste; solvent recycling |
Diazomethane Handling | Batch synthesis (explosion risk) | Microfluidic generation/consumption | In situ use; negligible accumulation |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7